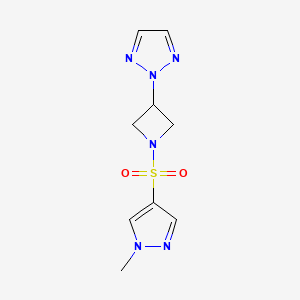

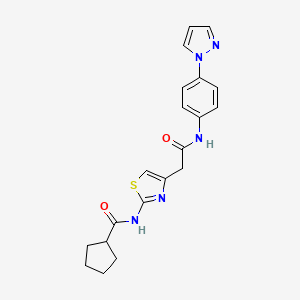

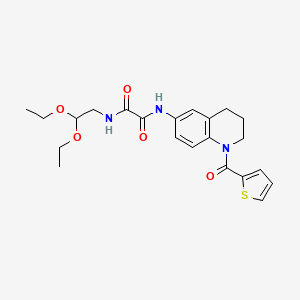

![molecular formula C19H18N6O2 B2766322 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide CAS No. 1243062-15-8](/img/structure/B2766322.png)

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . It has been found to potently intercalate DNA . This compound is part of a class of non-naturally occurring small molecules that have aroused the interest of researchers due to their significant biological activities in a variety of domains .

Synthesis Analysis

The synthesis of such compounds typically involves reactions with phosphorus oxychloride and catalytic amounts of DMF, followed by treatment with hydrazine hydrate in ethanol in the presence of Et3N .Molecular Structure Analysis

The molecular structure of this compound is derived from the [1,2,4]triazolo[4,3-a]quinoxaline scaffold . This scaffold is present in diverse important structures in agriculture and medicinal chemistry .Chemical Reactions Analysis

The compound has been found to potently intercalate DNA . This suggests that it may interact with DNA in a manner that influences its biological activity.Aplicaciones Científicas De Investigación

Antimicrobial Agents

Research has identified thiazolidinone derivatives, which are synthesized from key intermediates related to the compound of interest, as potential antimicrobial agents. These compounds have been evaluated for their activity against a range of bacterial and fungal strains, demonstrating a significant antimicrobial potential. The synthesis process involves a condensation reaction followed by cyclization, indicating the compound's utility in developing novel antimicrobial agents (Patel, Kumari, & Patel, 2012).

Adenosine Receptor Antagonists

Compounds related to 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide have been designed as human A3 adenosine receptor antagonists. These studies have produced compounds with potent and selective antagonistic properties towards the hA3 adenosine receptor, offering insights into the structure-activity relationships (SAR) and the potential for developing selective hA3 receptor antagonists. This research suggests the compound's applicability in therapeutic areas involving adenosine receptors, such as neurological disorders (Catarzi, Colotta, Varano, et al., 2005).

Synthesis of Complex Molecular Structures

The compound and its derivatives have been used in the diversified synthesis of complex molecular structures, demonstrating a methodology that provides rapid access to structurally varied and complex fused tricyclic scaffolds. This application highlights the compound's relevance in the synthesis of novel molecular entities with potential biological activities, showcasing its role in advancing chemical synthesis techniques (An, He, Liu, Zhang, Lu, & Cai, 2017).

Mecanismo De Acción

Target of Action

The compound’s primary targets are Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key enzyme involved in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation .

Mode of Action

The compound interacts with its targets, leading to their inhibition . It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts DNA repair and cell proliferation, respectively .

Biochemical Pathways

The compound affects the DNA repair and cell proliferation pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, making cancer cells more vulnerable to DNA-damage response suppression . By inhibiting EGFR, it disrupts the cell proliferation pathway, leading to reduced cell growth .

Result of Action

The compound induces apoptosis in cancer cells . Specifically, it upregulates pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the anti-apoptotic gene Bcl2 . This leads to a significant increase in apoptosis, contributing to its anti-cancer effects .

Propiedades

IUPAC Name |

2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2/c1-23(2)17-18-22-24(12-16(26)20-13-8-4-3-5-9-13)19(27)25(18)15-11-7-6-10-14(15)21-17/h3-11H,12H2,1-2H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKPEFLHABTIQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

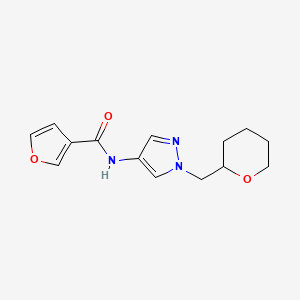

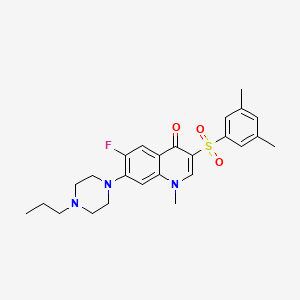

![2-[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2766241.png)

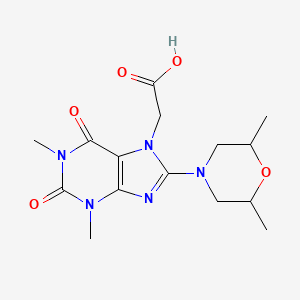

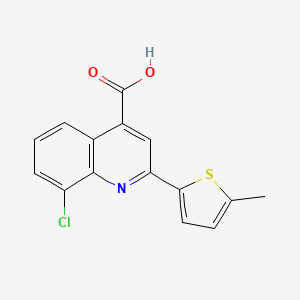

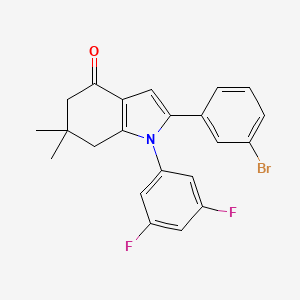

![1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2766249.png)

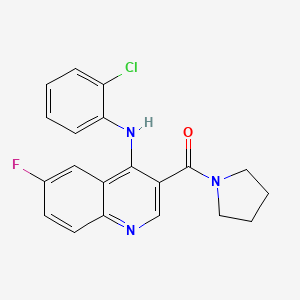

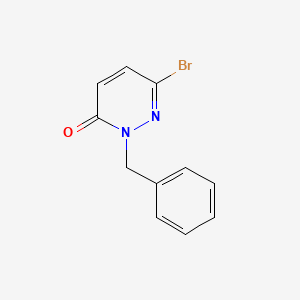

![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2766258.png)